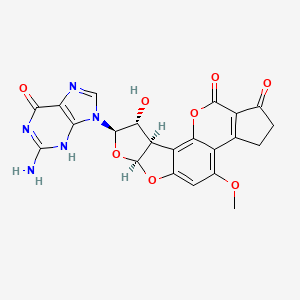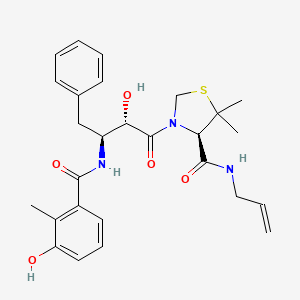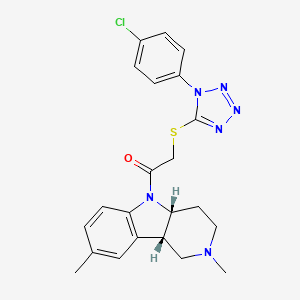
アルファプロストール
概要
説明
アルファプロストールは、自然に存在するプロスタグランジンであるプロスタグランジンF2αの合成類似体です。 これは主に、獣医学において、雌馬の発情周期を管理し、経済的に重要な家畜における産後無発情を治療するための黄体溶解剤として使用されます 。 アルファプロストールは自然に存在するプロスタグランジンF2αよりも強力であるため、これらの目的には非常に効果的です .
2. 製法
合成ルートと反応条件: アルファプロストールの合成には、複数段階のプロセスが含まれます。最も効率的な方法の1つは、ビシクロエンアル中間体へのアルキンの共役付加を含みます。 この中間体は、コハクアルデヒドのプロリン触媒によるアルドール反応を使用して3段階で調製されます 。 全体の合成は9段階で完了することができ、報告されている方法の中で最も短い方法の1つです .
工業生産方法: アルファプロストールの工業生産は、合成ルートの複雑さと、厳格な無水および無酸素条件が必要であるために課題に直面しています。 現在の方法は、大規模生産にはまだ最適化されておらず、工業規模でのスケールアップに適したものにするために、さらなるプロセスの最適化が必要です .
科学的研究の応用
Alfaprostol has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying prostaglandin analogs and their synthesis.
Biology: Investigated for its effects on reproductive physiology in animals.
作用機序
アルファプロストールは、プロスタグランジンF2αの作用を模倣することで効果を発揮します。それは黄体に存在する特定のプロスタグランジン受容体に結合し、黄体溶解(黄体の分解)を引き起こします。 このプロセスには、プロゲステロン産生の減少をもたらし、最終的に黄体の退縮につながる細胞内シグナル伝達経路の活性化が含まれます .
類似の化合物:
プロスタグランジンF2α: アルファプロストールの自然に存在する対応物です。
ラタノプロスト: 緑内障の治療に使用される別のプロスタグランジン類似体です。
ビマトプロスト: 眼科で応用されている合成プロスタグランジン類似体です。
アルファプロストールの独自性: アルファプロストールは、自然に存在するプロスタグランジンF2αに比べて、より高い効力と安定性を備えているため、独特です。 これは特に獣医学用途のために設計されているため、家畜の生殖周期の管理に効果的です .
生化学分析
Biochemical Properties
Alfaprostol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. As a synthetic analogue of prostaglandin F2α, Alfaprostol has luteolytic activity, meaning it causes lysis of the corpus luteum, whether persistent or associated with either the normal cycle or pregnancy . This interaction with the corpus luteum is a key aspect of its biochemical function.
Cellular Effects
Alfaprostol has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, in the context of reproductive biology, Alfaprostol can induce termination of pregnancy in animal models by influencing the function of the corpus luteum .
Molecular Mechanism
The molecular mechanism of Alfaprostol involves its binding interactions with biomolecules and its influence on gene expression. It exerts its effects at the molecular level primarily through its luteolytic activity. This involves the binding of Alfaprostol to specific receptors in the corpus luteum, leading to its degradation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Alfaprostol can change over time. For instance, in a study involving dogs, it was observed that the abortion was completed in an average of 3.9±0.7 days following Alfaprostol administration . This suggests that Alfaprostol has a relatively rapid onset of action in this context.
Dosage Effects in Animal Models
The effects of Alfaprostol can vary with different dosages in animal models. For instance, in cows, the recommended dosage rate is 1.5 mg per 100 kg bodyweight . The effects of Alfaprostol at this dosage include the induction of parturition and the treatment of post-weaning anestrus .
Metabolic Pathways
Alfaprostol is involved in several metabolic pathways. The first step in its metabolism is de-esterification to form Alfaprostol acid, followed by β-oxidation to give dinor-5, 6-dihydro-Alfaprostol acid and tetranor-Alfaprostol acid .
Transport and Distribution
Alfaprostol is rapidly distributed throughout the body after intramuscular injection . It reaches peak blood levels in approximately 2 hours in cows, sows, and mares .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Alfaprostol involves a multi-step process. One of the most efficient methods includes the conjugate addition of an alkyne to a bicyclic enal intermediate. This intermediate is prepared in three steps using a proline-catalyzed aldol reaction of succinaldehyde . The overall synthesis can be completed in nine steps, making it one of the shortest reported methods .
Industrial Production Methods: Industrial production of Alfaprostol faces challenges due to the complexity of the synthetic route and the need for stringent anhydrous and anaerobic conditions. Current methods are not yet optimized for large-scale production, and further process optimization is required to make it suitable for industrial scale-up .
化学反応の分析
反応の種類: アルファプロストールは、以下を含むさまざまな化学反応を起こします。
酸化: アルファプロストールは酸化されて、さまざまな誘導体を生成することができます。
還元: 還元反応は、アルファプロストールの官能基を変換することができます。
置換: 置換反応は、新しい官能基を分子に導入することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: ハロゲンやアルキル化剤などの試薬が、置換反応で使用されます。
主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はケトンまたはカルボン酸の形成につながる可能性があり、還元はアルコールまたはアルカンの生成につながる可能性があります。
4. 科学研究への応用
アルファプロストールは、幅広い科学研究に応用されています。
化学: プロスタグランジン類似体とその合成を研究するためのモデル化合物として使用されます。
生物学: 動物の生殖生理に対する影響について調査されています。
類似化合物との比較
Prostaglandin F2α: The naturally occurring counterpart of Alfaprostol.
Latanoprost: Another prostaglandin analog used in the treatment of glaucoma.
Bimatoprost: A synthetic prostaglandin analog with applications in ophthalmology.
Uniqueness of Alfaprostol: Alfaprostol is unique due to its higher potency and stability compared to naturally occurring prostaglandin F2α. It is specifically designed for veterinary applications, making it more effective in managing reproductive cycles in farm animals .
特性
IUPAC Name |
methyl 7-[2-(5-cyclohexyl-3-hydroxypent-1-ynyl)-3,5-dihydroxycyclopentyl]hept-5-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O5/c1-29-24(28)12-8-3-2-7-11-20-21(23(27)17-22(20)26)16-15-19(25)14-13-18-9-5-4-6-10-18/h2,7,18-23,25-27H,3-6,8-14,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZDSQCVLNUIYLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC=CCC1C(CC(C1C#CC(CCC2CCCCC2)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00868288 | |
| Record name | Methyl 7-[2-(5-cyclohexyl-3-hydroxypent-1-yn-1-yl)-3,5-dihydroxycyclopentyl]hept-5-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00868288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74176-31-1 | |
| Record name | Alfaprostol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.657 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Ethyl-8-methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B1665618.png)


![4-methylbenzenesulfonic acid;(E)-N-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-3-(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-3-yl)prop-2-enamide;hydrate](/img/structure/B1665621.png)
![2-[2-[[[1-(1H-benzimidazol-2-yl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-1-ium-2-yl]methyldisulfanyl]methyl]-3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-1-ium-1-yl]-1H-benzimidazole](/img/structure/B1665627.png)


![6-methyl-5-(2,2,2-trifluoroethoxy)-9-thia-10,17-diaza-2-azoniatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2(7),3,5,11,13,15-heptaene;tetrafluoroborate](/img/structure/B1665631.png)
![6-methyl-5-(2,2,2-trifluoroethoxy)-9-thia-10,17-diaza-2-azoniatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2(7),3,5,11,13,15-heptaene](/img/structure/B1665632.png)




